SR-3029

Übersicht

Beschreibung

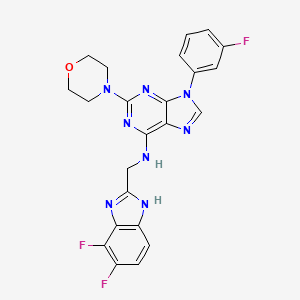

The compound is a complex organic molecule with several functional groups. It contains a purine ring, which is a key component of many biological molecules, including DNA and RNA. The presence of fluorine atoms and a morpholino group suggest that this compound may have been designed for a specific purpose, possibly as a pharmaceutical or as a probe for biological research .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of rings and functional groups present. Techniques such as X-ray crystallography or NMR spectroscopy would typically be used to determine the structure .Chemical Reactions Analysis

Again, without specific information, it’s hard to say what chemical reactions this compound might undergo. The presence of the purine ring suggests that it might participate in reactions similar to those of other purine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the strength of its interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Therapeutisches Targeting bei Brustkrebs

SR-3029 wurde als potenter Inhibitor der Caseinkinase 1δ (CK1δ) identifiziert, die ein wichtiger Regulator des Wachstums ist {svg_1}. Diese Kinase ist in menschlichen Brusttumoren amplifiziert und/oder überexprimiert, was sie zu einer Schwachstelle von menschlichen Brustkrebs-Subtypen macht {svg_2}. Selektiver Knockdown von CK1δ oder Behandlung mit this compound löst ex vivo die Apoptose von CK1δ-exprimierenden Brusttumorzellen aus, was zu einer Tumorregression in orthotopen Modellen von triple-negativem Brustkrebs führt {svg_3}.

Inhibition der Wnt/β-Catenin-Signalgebung

Die Wnt/β-Catenin-Signalgebung ist ein Kennzeichen von menschlichen Tumoren, die CK1δ überexprimieren {svg_4}. Die Deaktivierung von CK1δ blockiert die nukleäre Akkumulation von β-Catenin und die transkriptionelle Aktivität des T-Zell-Faktors {svg_5}. Es wurde gezeigt, dass this compound β-Catenin aus Krebszellen entfernt, was zum Zelltod von Tumorzellen führt {svg_6}.

Behandlung von triple-negativem Brustkrebs (TNBC)

TNBCs, die durch das Fehlen der Östrogen- (ER) und Progesteronrezeptoren (PR) und das Fehlen der HER2-Amplifikation definiert sind, haben keine gezielten Behandlungsmöglichkeiten {svg_7}. This compound hat bemerkenswerte Erfolge beim Blockieren des Wachstums von Tumoren sowohl in Tiermodellen als auch in Studien mit Tumorgewebe von TNBC-Patienten gezeigt {svg_8}.

Behandlung von HER2+-Brustkrebs

This compound hat auch therapeutische Wirksamkeit in Modellen für humanen epidermalen Wachstumsfaktorrezeptor 2-positiven (HER2+) Brustkrebs gezeigt {svg_9}. Dies deutet darauf hin, dass this compound eine vielversprechende Strategie für die gezielte Behandlung bei humanem Brustkrebs mit Beteiligung von Wnt/β-Catenin sein könnte {svg_10}.

Entwicklung von gezielten Therapeutika

Die Entwicklung von gezielten Therapeutika erfordert die Identifizierung spezifischer Treiber für menschlichen Krebs {svg_11}. This compound, als hochspezifischer und potenter CK1δ-Inhibitor, eignet sich gut für den Einsatz als niedermolekulare Sonde von CK1δ und bietet eine vielversprechende Strategie für die Entwicklung von gezielten Therapeutika {svg_12}.

Potenzielle Anwendungen bei anderen Krebsarten

Während die aktuelle Forschung sich hauptsächlich auf Brustkrebs konzentriert, werden Inhibitoren wie this compound in einer Vielzahl verschiedener Krebsarten untersucht {svg_13}. Dies deutet darauf hin, dass die Plattform möglicherweise in klinische Anwendungen für andere Krebsarten übertragen werden könnte {svg_14}.

Wirkmechanismus

Target of Action

SR-3029 is a potent and ATP competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) , with IC50s of 44 nM and 260 nM, respectively . These kinases play a key role in regulating translation initiation in blood cancers .

Mode of Action

This compound interacts with its targets, CK1δ and CK1ε, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This inhibition leads to a decrease in the phosphorylation of downstream targets such as 4E-BP1 and p70S6K, which are key regulators of translation initiation .

Pharmacokinetics

It’s known that this compound is an atp-competitive inhibitor , suggesting that it may have good bioavailability due to its ability to compete with ATP for binding to its target proteins

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

SR-3029 interacts with key enzymes and proteins such as CK1δ and CK1ε, and it has been found to inhibit these enzymes effectively . The IC50 values for CK1δ and CK1ε are 44 nM and 260 nM, respectively . The nature of these interactions is competitive, with this compound competing with ATP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, this compound is necessary to sustain mitochondrial metabolism . It also exhibits inhibitory effects on A375 cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding to CK1δ and CK1ε, thereby inhibiting these enzymes . This inhibition disrupts the phosphorylation of certain proteins, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in multiple myeloma cells, this compound treatment led to the suppression of genes involved in oxidative phosphorylation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, at a dosage of 20 mg/kg daily, this compound exhibited anti-tumor effects in tumor xenografts with no overt toxicity in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CK1δ and CK1ε, and its inhibition of these enzymes leads to changes in metabolic flux or metabolite levels .

Transport and Distribution

Its effects on cellular function suggest that it may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also yet to be fully understood. Given its impact on cellular metabolism and signaling pathways, it is likely that this compound may be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBMEQPREMCWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

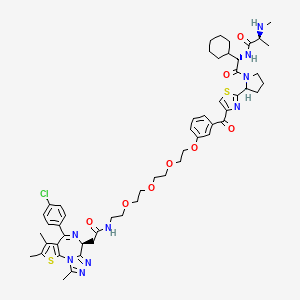

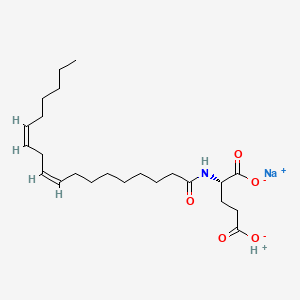

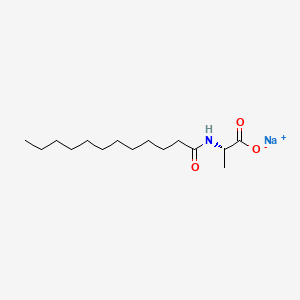

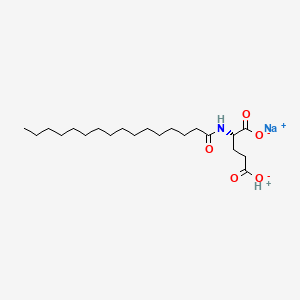

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SR-3029?

A1: this compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) [, , , , , , , ]. By inhibiting these kinases, this compound disrupts multiple cellular processes, including:

- Wnt/β-catenin signaling: In several cancer types, this compound inhibits the Wnt/β-catenin pathway by preventing nuclear accumulation of β-catenin, thus reducing the expression of its target genes like MYC, CCND1 and WNT3 [, , ].

- Translation initiation: In blood cancers, this compound disrupts translation initiation by repressing 4E-BP1 and p70S6K phosphorylation and inhibiting eIF4F complex assembly []. This leads to reduced protein synthesis of critical genes, including the oncogene C-MYC [].

- Gemcitabine metabolism: this compound upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, thereby sensitizing pancreatic and bladder cancer cells to this chemotherapeutic agent [, ].

Q2: How does this compound's activity differ between blood cancers and solid tumors?

A2: Interestingly, this compound demonstrates distinct mechanisms of action in blood cancers compared to solid tumors []:

- Blood cancers: this compound primarily targets translation initiation by inhibiting 4E-BP1 and p70S6K phosphorylation and eIF4F assembly, leading to reduced protein synthesis [].

- Solid tumors: this compound primarily acts by inhibiting the Wnt/β-catenin pathway, leading to decreased expression of β-catenin target genes [, ].

Q3: What is the significance of CK1δ being an mRNA cap-associated protein?

A3: The discovery that CK1δ associates with the mRNA m7G cap provides crucial insight into its role in regulating translation initiation []. This interaction suggests that CK1δ directly influences the formation of the translation initiation complex, ultimately controlling protein synthesis [].

Q4: What is the therapeutic potential of this compound in multiple myeloma?

A4: this compound shows promise as a therapeutic agent for multiple myeloma, demonstrating potent activity against both drug-sensitive and drug-resistant myeloma cells []. Specifically:

- In vitro and ex vivo: this compound effectively kills a wide range of multiple myeloma cell lines and primary patient samples, including those resistant to standard treatments like bortezomib and lenalidomide [, ].

- In vivo: In mouse models of multiple myeloma, this compound treatment reduces tumor burden and significantly improves survival [, ].

- Metabolic vulnerability: Studies suggest that this compound suppresses key metabolic pathways in multiple myeloma cells, highlighting a potential therapeutic vulnerability that can be exploited [].

Q5: How does this compound enhance the efficacy of gemcitabine in pancreatic and bladder cancers?

A5: this compound enhances the efficacy of gemcitabine by increasing the expression of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine into its active metabolite [, , ]. This synergistic effect results in increased sensitivity of pancreatic and bladder cancer cells to gemcitabine treatment [, , ].

Q6: What preclinical evidence supports the use of this compound in triple-negative breast cancer (TNBC)?

A6: Preclinical studies have demonstrated the efficacy of this compound in TNBC models:

- In vitro: this compound selectively induces apoptosis in TNBC cells, particularly those with high CK1δ expression and nuclear β-catenin, a marker of poor prognosis [, ].

- In vivo: this compound treatment leads to significant tumor regression in orthotopic xenograft models of TNBC, including patient-derived xenografts (PDX) [, ].

- Metastasis inhibition: this compound also demonstrates the ability to inhibit TNBC cell invasion and reduce metastasis formation in vivo [].

Q7: Are there any biomarkers that can predict response to this compound therapy?

A7: Current research suggests that several biomarkers may be predictive of response to this compound:

- CK1δ expression: Tumors with high CK1δ expression are more likely to be sensitive to this compound treatment [, , ].

- Nuclear β-catenin: The presence of nuclear β-catenin, a marker of active Wnt signaling, correlates with this compound sensitivity in certain cancers like TNBC [, ].

- Wnt pathway mutations: Patients with mutations in the Wnt/β-catenin pathway, particularly in multiple myeloma, may be more responsive to this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)